
1,3-Diiminoisoindoline
Overview
Description
1,3-Diiminoisoindoline (C₈H₇N₃, molecular weight: 145.16 g/mol) is a bicyclic organic compound featuring two imine groups at the 1- and 3-positions of an isoindoline backbone . It is widely utilized as a precursor in coordination chemistry, polymer catalysis, and medicinal chemistry due to its ability to act as a tridentate ligand and participate in cyclization reactions. Its synthesis, first reported in the 1950s via ammonolysis of phthalonitrile, has evolved to include catalytic methods using sodium in methanol, enabling scalable production .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diiminoisoindoline can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with ammonia or primary amines under controlled conditions . This reaction typically requires a solvent, such as ethanol, and is carried out under reflux conditions to ensure complete conversion of the starting materials . Another method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield . Industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diiminoisoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of isoindoline, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Organic Synthesis
1,3-Diiminoisoindoline serves as a crucial intermediate in the synthesis of diverse organic molecules. It facilitates the creation of complex structures that are foundational in developing new drugs and materials. The compound's ability to participate in various chemical reactions allows chemists to explore novel synthetic pathways, enhancing the efficiency and diversity of organic synthesis.
Pharmaceutical Development
This compound plays a pivotal role in the design of pharmaceutical agents. Notably, it is involved in the development of anti-cancer and anti-inflammatory drugs due to its unique reactivity and structural features. Research has demonstrated that derivatives of this compound exhibit promising biological activities, making them candidates for further exploration in drug development .
Case Study: Anti-Cancer Properties
A study highlighted the synthesis of 5,6-dimethoxy-1,3-diiminoisoindoline derivatives that exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications on the isoindoline core could enhance anti-cancer activity .
Material Science
In material science, this compound is utilized for creating advanced materials such as polymers and dyes. Its derivatives are essential in industries like textiles and coatings where specific color properties and durability are required. The compound's ability to form stable complexes with metals also makes it useful in synthesizing pigments and other functional materials.
Table: Applications in Material Science
Application | Description |
---|---|
Polymers | Used as a monomer for synthesizing novel polymers with enhanced properties. |
Dyes | Forms stable complexes that provide vibrant colors and improved lightfastness. |
Coatings | Enhances durability and resistance to environmental factors in coatings. |
Biological Research
Researchers utilize this compound to study biological pathways and mechanisms. Its derivatives have been employed to investigate cellular processes related to disease mechanisms, contributing to advancements in understanding various health conditions.
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for detecting and quantifying various substances. Its ability to form stable complexes enhances the accuracy and reliability of chemical analyses in laboratories.
Case Study: Detection Methods
Research has shown that this compound can be used in spectroscopic methods for the detection of metal ions in environmental samples. The compound's complexation properties allow for sensitive detection limits, making it valuable for environmental monitoring .
Mechanism of Action
The mechanism of action of 1,3-Diiminoisoindoline and its derivatives involves interactions with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The exact molecular mechanisms depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Reactivity
1,3-Diiminoisoindoline’s planar, π-conjugated structure allows it to form stable metal complexes, distinguishing it from non-conjugated analogs like 3-iminoisoindolinone (C₈H₆N₂O, molecular weight: 146.15 g/mol). The latter lacks the dual imine functionality, reducing its chelation capacity and limiting its use in metallophthalocyanine synthesis .
Nitroisoindoline-1,3-dione (C₈H₄N₂O₄, molecular weight: 208.13 g/mol), another analog, replaces imine groups with nitro and ketone moieties.
Data Table: Key Properties of this compound and Analogs
Biological Activity
1,3-Diiminoisoindoline (DII) is a compound that has garnered interest in various fields of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DII, focusing on its potential as an anti-inflammatory, antimalarial, and anticancer agent, supported by recent research findings.
This compound is characterized by its molecular formula and has been studied for its structural properties which contribute to its biological efficacy. The compound features two imino groups that are pivotal in its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that diiminoisoindolines can act as antagonists to Complement Component 3a (C3a), a key player in the inflammatory response. In a study published in 2001, the design and synthesis of diiminoisoindolines demonstrated their capacity to inhibit C3a receptor binding, thereby reducing inflammation in vitro and in vivo models. This inhibition could be beneficial in treating conditions such as rheumatoid arthritis and septic shock syndrome .
Table 1: Summary of Anti-inflammatory Activity
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of DII derivatives. A specific carbohydrazide derivative of this compound was found to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value of less than 100 nM. This indicates a strong potential for further development into therapeutic agents against malaria .
Table 2: Antimalarial Activity
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various derivatives have shown promising results in inducing apoptosis and inhibiting tumor growth. For instance, studies have shown that certain DII derivatives can significantly lower TNF-α levels, which is crucial in cancer progression and inflammation .
In a comparative study against established anticancer drugs like thalidomide and revlimid, some DII compounds exhibited superior TNF-α inhibitory activity, suggesting their potential as effective anticancer agents .
Table 3: Anticancer Activity
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
DII Derivative | TNF-α Inhibitor | <30 | |
Thalidomide | Reference Drug | - | |
Revlimid | Reference Drug | - |
The biological activity of this compound appears to be mediated through multiple mechanisms:
- C3a Receptor Antagonism : As noted, inhibiting C3a receptor binding diminishes inflammatory responses.
- TNF-α Regulation : The ability to destabilize TNF-α mRNA contributes to reduced levels of this pro-inflammatory cytokine.
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells, potentially through pathways involving caspases or mitochondrial dysfunction.
Properties
IUPAC Name |
3-iminoisoindol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCEPSDYHAHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044658 | |
Record name | 1H-Isoindole-1,3(2H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-11-9, 57500-34-2 | |
Record name | 1-Imino-1H-isoindol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindol-3-amine, 1-imino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diiminoisoindoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindol-3-amine, 1-imino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-imino-1H-isoindol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Diiminoisoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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